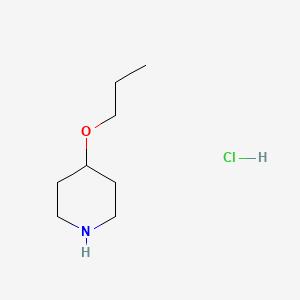

4-propoxypiperidine Hydrochloride

Overview

Description

4-propoxypiperidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C8H17NO.HCl and a molecular weight of 177.69 g/mol.

Scientific Research Applications

Analysis of 2,4-D Herbicide Toxicity

A scientometric review focusing on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D) highlights the global research trends and gaps in the study of this herbicide's effects on environmental and biological systems. The review emphasizes the importance of research in molecular biology, especially gene expression, and suggests future directions for the toxicological study of herbicides like 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).

Development of Colorimetric Assays

Research on the development of sensitive spectrophotometric methods for determining pesticide concentrations, such as propoxur using 4-aminoantipyrine, demonstrates the applicability of related chemical methodologies in environmental monitoring and safety assessments. This approach underlines the importance of analytical techniques in detecting and quantifying chemical compounds in various matrices (Venkateswarlu & Seshaiah, 1995).

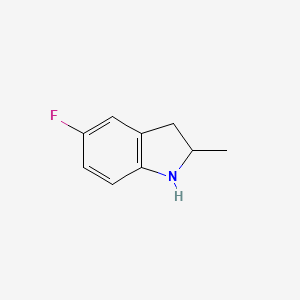

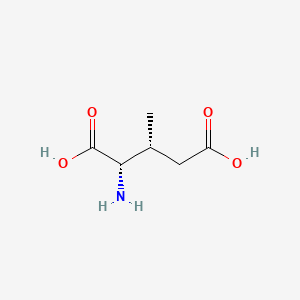

Stereochemical Studies on Medicinal Agents

X-ray crystallographic studies of diastereomers of related compounds, such as 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride, provide insights into the role of stereochemistry in the interaction with biological receptors. Such studies contribute to our understanding of the structural requirements for biological activity and can inform the design of more effective pharmaceutical agents (Portoghese & Shefter, 1976).

Mechanism of Action

Target of Action

The primary target of 4-propoxypiperidine Hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in the regulation of histamine synthesis and release .

Mode of Action

This compound acts as an antagonist/inverse agonist at H3 receptors . It blocks histamine from binding to presynaptic H3 autoreceptors, which increases histamine synthesis and release . The increased histamine then binds to H1 receptors, enhancing communication to neurons in brain regions important for sleep and wakefulness .

Biochemical Pathways

The compound affects the histaminergic neuron signaling pathway. By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Pharmacokinetics

The pharmacokinetics of this compound are suitable for once-daily administration in the morning, with plasma levels of the drug reduced at the end of the day . This minimizes its waking effect at night .

Result of Action

The action of this compound results in increased histamine levels in the brain, which can help to treat conditions like excessive daytime sleepiness in patients with narcolepsy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the risk of QT prolongation may be greater in patients with hepatic or renal impairment due to higher concentrations of the compound . Therefore, dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .

properties

IUPAC Name |

4-propoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTKDJSUABUYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467483 | |

| Record name | 4-propoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

903891-77-0 | |

| Record name | 4-propoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

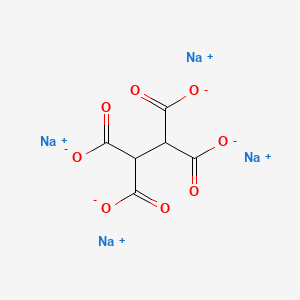

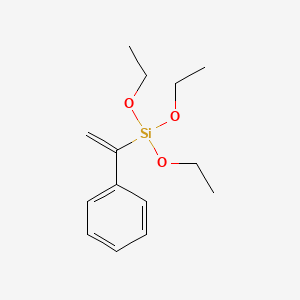

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

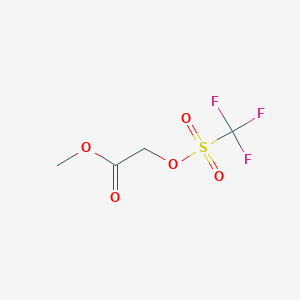

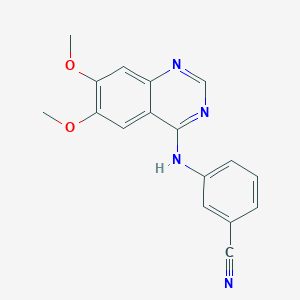

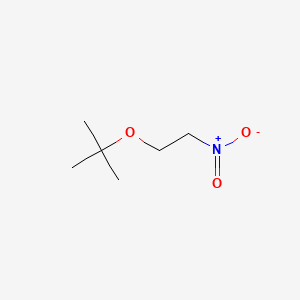

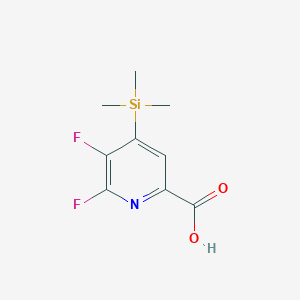

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)